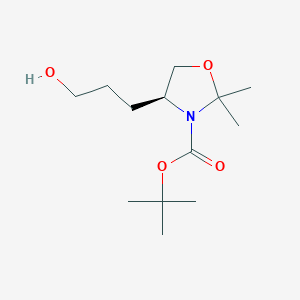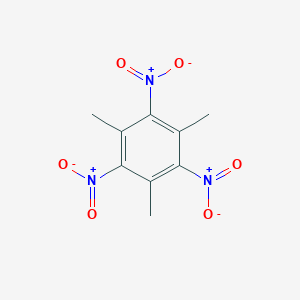![molecular formula C8H14O2 B144279 (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde CAS No. 133796-83-5](/img/structure/B144279.png)
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutanecarboxaldehyde, featuring a methoxyethyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxaldehyde and 1-methoxyethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the aldehyde and methoxyethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxaldehyde: The parent compound without the methoxyethyl group.
Cyclobutanemethanol: The reduced form of the aldehyde group.
Cyclobutanecarboxylic acid: The oxidized form of the aldehyde group.
Uniqueness
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
133796-83-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
Clé InChI |
FARFLXLPBGCLSE-RNJXMRFFSA-N |
SMILES |
CC(C1CCC1C=O)OC |
SMILES isomérique |
C[C@@H]([C@@H]1CC[C@@H]1C=O)OC |
SMILES canonique |
CC(C1CCC1C=O)OC |
Synonymes |
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)



![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
